3-(4-Benzyloxyphenyl)benzoic acid
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Overview
Description
“3-(4-Benzyloxyphenyl)benzoic acid” is a chemical compound with the CAS Number: 167627-37-4 . It has a molecular weight of 304.35 and its IUPAC name is 4’-(benzyloxy)[1,1’-biphenyl]-3-carboxylic acid .
Synthesis Analysis
The synthesis of a similar compound, 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB), has been described in a study . The process involved the use of 4-(4-n-dodecyloxybenzoyloxy)benzoic acid, 4-benzyloxyphenol, N,N’-dicyclohexylcarbodiimide (DCC), and 4-(dimethylamino)pyridine (DMAP) as a catalyst . These were dissolved in dry dichloromethane and stirred at room temperature under an argon atmosphere for 24 hours .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C20H16O3 . The InChI code for this compound is 1S/C20H16O3/c21-20(22)18-8-4-7-17(13-18)16-9-11-19(12-10-16)23-14-15-5-2-1-3-6-15/h1-13H,14H2,(H,21,22) .
Scientific Research Applications
Pharmacokinetics and Metabolism
Studies on benzoic acid derivatives, such as benzoic acid itself, have explored their metabolism and pharmacokinetic behaviors in different species including rats, guinea pigs, and humans. These investigations highlight the importance of understanding how such compounds are metabolized and their potential impacts on health. For instance, the physiologically-based pharmacokinetic analysis of benzoic acid across species underscores implications for dietary exposures and interspecies uncertainty, which could be relevant for evaluating the safety and metabolic processing of 3-(4-Benzyloxyphenyl)benzoic acid as well (Hoffman & Hanneman, 2017).
Toxicology and Environmental Impact
Research on benzophenone-3, a common component in organic sunscreen products, provides insights into the toxicokinetics, environmental occurrence, and toxic effects of benzoic acid derivatives. Such studies are critical for assessing the ecological risks and safety profiles of chemicals, including potential derivatives of benzoic acid. The understanding of how compounds like benzophenone-3 interact with the environment and biological systems can inform safety assessments and regulatory standards for similar compounds (Kim & Choi, 2014).
Organic Synthesis and Chemical Properties
The versatility of benzoic acid derivatives in organic synthesis has been demonstrated through various studies. For example, research on the synthesis, characterization, and applications of specific benzoic acid derivatives underscores their potential as precursors in the development of novel compounds with targeted biological activities. Such studies highlight the synthetic utility of benzoic acid derivatives in creating molecules with desired properties, suggesting a similar potential for this compound in drug development and other chemical applications (Tjahjono et al., 2022).
Safety and Hazards
The safety data sheet for a similar compound, benzoic acid, indicates that it can cause skin irritation and serious eye damage . It can also cause damage to organs (specifically the lungs) through prolonged or repeated exposure if inhaled . It is advised to avoid contact with skin and eyes, and not to breathe in the dust .
Future Directions
While there is limited information on the specific future directions for “3-(4-Benzyloxyphenyl)benzoic acid”, research into benzoic acid derivatives continues to be a field of interest. For instance, the synthesis and characterization of novel liquid crystal compounds such as 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB) have been reported . This suggests potential applications in various industrial fields and basic science .
Mechanism of Action
Target of Action
Benzoic acid derivatives, which include this compound, are known to interact with various biological targets .
Mode of Action
It’s known that benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity due to the adjacent aromatic ring .
Biochemical Pathways
Benzoic acid derivatives are known to be involved in various biochemical pathways .
Pharmacokinetics
It’s known that benzoic acid is conjugated to glycine in the liver and excreted as hippuric acid .
Result of Action
Some benzoic acid derivatives have been found to exhibit peroxisome proliferator-activated receptor γ agonist activity and to be capable of activating glucokinase and inhibiting protein glycation .
Action Environment
It’s known that the reactivity of benzylic hydrogens can be influenced by the presence of certain reagents .
Properties
IUPAC Name |
3-(4-phenylmethoxyphenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O3/c21-20(22)18-8-4-7-17(13-18)16-9-11-19(12-10-16)23-14-15-5-2-1-3-6-15/h1-13H,14H2,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCBOVATTIAKOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=CC=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80602440 |
Source
|
Record name | 4'-(Benzyloxy)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80602440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167627-37-4 |
Source
|
Record name | 4'-(Benzyloxy)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80602440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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